2'-Deoxy-2'-fluoro-N2-isobutyrylguanosine

Oligonucleotide Therapeutics siRNA Antisense

This fluorinated guanosine analog features a 2'-fluoro-2'-deoxyribose sugar that locks the ring in a C3'-endo (RNA-like) conformation, enhancing nuclease resistance and thermal stability (+1–2°C per substitution). The N2-isobutyryl protecting group prevents exocyclic amine side reactions during solid-phase synthesis, ensuring >98% coupling efficiency. Choose this monomer for high-yield synthesis of stable ASOs, siRNAs, and aptamers.

Molecular Formula C14H18FN5O5
Molecular Weight 355.32 g/mol
Cat. No. B13383248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-2'-fluoro-N2-isobutyrylguanosine
Molecular FormulaC14H18FN5O5
Molecular Weight355.32 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)F
InChIInChI=1S/C14H18FN5O5/c1-5(2)11(23)18-14-17-10-8(12(24)19-14)16-4-20(10)13-7(15)9(22)6(3-21)25-13/h4-7,9,13,21-22H,3H2,1-2H3,(H2,17,18,19,23,24)
InChIKeySLHADUUWJSVYGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Deoxy-2'-fluoro-N2-isobutyrylguanosine (2'-F-iBu-G): A Dual‑Modified Nucleoside for Stabilized Oligonucleotide Therapeutics


2'-Deoxy-2'-fluoro-N2-isobutyrylguanosine (CAS 80681-25-0) is a protected, fluorinated purine nucleoside analog . Structurally, it combines a 2'-fluoro-2'-deoxyribose sugar — which locks the ring in a C3'-endo (RNA‑like) conformation — with an N2‑isobutyryl protecting group on the exocyclic amine of the guanine heterocycle [1]. This dual‑modification strategy is widely employed in solid‑phase oligonucleotide synthesis to generate chemically stabilized nucleic acid therapeutics, including antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and RNA aptamers [2]. The compound serves primarily as a precursor to its corresponding 3'‑phosphoramidite (CAS 144089‑97‑4), which is the active monomer for automated DNA/RNA synthesizers [1].

Why 2'-Deoxy-2'-fluoro-N2-isobutyrylguanosine Cannot Be Replaced by Simpler Analogs in Oligonucleotide Synthesis


Substituting 2'-deoxy-2'-fluoro-N2-isobutyrylguanosine with an in‑class analog such as unprotected 2'-deoxy-2'-fluoroguanosine, a 2'-O-methyl guanosine, or an alternatively N2‑protected guanosine derivative introduces distinct and measurable liabilities . The absence of the N2‑isobutyryl protecting group leads to extensive exocyclic amine side reactions during phosphoramidite coupling, drastically reducing stepwise yield and limiting the accessible oligonucleotide length [1]. Conversely, replacing the 2'-fluoro group with a 2'-O-alkyl modification compromises nuclease resistance and alters the sugar pucker, which directly impacts duplex thermal stability and in vivo half‑life [2]. The following evidence quantifies these differential dimensions and establishes the compound's unique procurement rationale.

2'-Deoxy-2'-fluoro-N2-isobutyrylguanosine: Quantified Differentiation from Closest Analogs in Oligonucleotide Applications


Enhanced Nuclease Resistance of 2'-Fluoro-iBu-G-Containing Oligonucleotides in Serum

Oligonucleotides incorporating the 2'-fluoro modification exhibit substantially increased nuclease resistance compared to their unmodified RNA counterparts. In serum stability assays, oligonucleotides containing 2'-deoxy-2'-fluoro-N2-isobutyrylguanosine (2'-F-iBu-G) remained >50% intact after 24 hours, whereas the corresponding unmodified RNA sequence was rapidly degraded . This enhancement is attributed to the 2'-fluoro group, which sterically and electronically blocks ribonuclease access to the phosphodiester backbone [1]. Importantly, the N2-isobutyryl protecting group does not interfere with this stability advantage; it is removed quantitatively during the final deprotection step .

Oligonucleotide Therapeutics siRNA Antisense Aptamers

Increased Thermal Stability of 2'-F-iBu-G-Modified Duplexes

Incorporation of 2'-deoxy-2'-fluoro-N2-isobutyrylguanosine (as the 2'-F-G monomer) into oligonucleotides elevates the melting temperature (Tm) of the resulting duplexes . Each 2'-F substitution increases the Tm by approximately 1–2 °C per modification when hybridized to complementary RNA, and by ~1.3 °C per modification when hybridized to complementary DNA, relative to the corresponding unmodified RNA:RNA and DNA:DNA duplexes, respectively [1]. The increased stability arises from the electronegative fluorine atom, which pre‑organizes the sugar into a C3'-endo (A‑form) conformation that favors tighter base stacking and stronger base pairing .

Thermodynamics Hybridization Oligonucleotide Probes qPCR

High Coupling Efficiency Enabled by N2-Isobutyryl Protection

The N2‑isobutyryl protecting group on 2'-deoxy-2'-fluoro-N2-isobutyrylguanosine is specifically chosen to prevent branching and depurination side reactions during the coupling step of oligonucleotide synthesis [1]. Under standard phosphoramidite conditions, the corresponding 3'-phosphoramidite monomer exhibits a stepwise coupling efficiency routinely exceeding 98%, as monitored by trityl cation conductivity . In contrast, the use of unprotected 2'-fluoro‑2'-deoxyguanosine or guanosine monomers with less robust protecting groups (e.g., acetyl) results in substantially lower coupling efficiencies (often <95%) and increased formation of (n‑1) deletion sequences, severely limiting the maximum attainable oligo length .

Solid-Phase Synthesis Phosphoramidite Chemistry Oligonucleotide Manufacturing

Reduced Immunostimulatory Response Compared to Unmodified RNA Oligonucleotides

Uniformly 2'-fluoro‑modified siRNAs, which incorporate 2'-deoxy-2'-fluoro-N2-isobutyrylguanosine-derived monomers, demonstrate a marked reduction in innate immune activation relative to their unmodified RNA counterparts [1]. In vitro stimulation of human peripheral blood mononuclear cells (PBMCs) with 2'-F‑modified siRNA results in significantly lower secretion of pro‑inflammatory cytokines (e.g., IFN‑α, TNF‑α, IL‑6) compared to unmodified siRNA, which potently activates Toll‑like receptors (TLRs) 7 and 8 . This immunomodulatory benefit is a direct consequence of the 2'-fluoro substitution, which prevents recognition by pattern recognition receptors without compromising gene‑silencing potency [2].

Immunogenicity siRNA Therapeutic RNA TLR Activation

Recommended Procurement Scenarios for 2'-Deoxy-2'-fluoro-N2-isobutyrylguanosine Based on Quantified Differentiation


Synthesis of Nuclease‑Resistant siRNA and Antisense Oligonucleotides for In Vivo Studies

When designing oligonucleotides intended for systemic administration, the >50% intact fraction after 24 h in serum (versus rapid degradation of unmodified RNA) is a decisive procurement factor . The 2'-fluoro-iBu-G monomer provides this enhanced stability without requiring additional protecting groups that might complicate synthesis or increase immunogenicity. This makes it the monomer of choice for synthesizing siRNAs and ASOs that must survive in the bloodstream long enough to reach target tissues [1].

Development of High‑Affinity Diagnostic Probes (qPCR, FISH, Microarrays)

The 1–2 °C increase in Tm per 2'-F substitution directly enables the design of shorter probes with equivalent or superior target discrimination . For applications such as allele‑specific PCR or fluorescence in situ hybridization (FISH), where single‑nucleotide mismatch discrimination is paramount, 2'-fluoro-iBu-G‑containing probes offer a measurable advantage over DNA or 2'-O‑methyl RNA probes, which do not provide the same thermal stabilization per residue [2].

Large‑Scale Oligonucleotide Manufacturing Requiring High Yield and Purity

For industrial production of therapeutic oligonucleotides (e.g., GMP‑grade siRNA or aptamers), the >98% coupling efficiency of 2'-fluoro-iBu-G phosphoramidite is non‑negotiable . Inferior monomers with lower coupling efficiency generate unacceptable levels of truncation products, necessitating costly HPLC purification and drastically reducing overall yield. The N2‑isobutyryl protecting group is specifically validated to maintain this high coupling efficiency across multiple synthesis cycles, making it the preferred monomer for multi‑gram to kilogram‑scale campaigns .

Construction of SELEX Libraries for Nuclease‑Resistant Aptamer Discovery

Aptamers selected from libraries containing 2'-fluoro‑modified nucleotides (including 2'-F-iBu-G) exhibit significantly higher binding affinities and superior resistance to serum nucleases compared to libraries composed solely of unmodified RNA [3]. This differential advantage is quantitatively reflected in the 1–2 °C Tm increase per substitution and the extended serum half‑life documented above. Procuring 2'-fluoro-iBu-G for SELEX therefore increases the probability of isolating aptamers with drug‑like stability profiles [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2'-Deoxy-2'-fluoro-N2-isobutyrylguanosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.